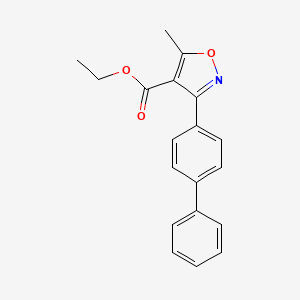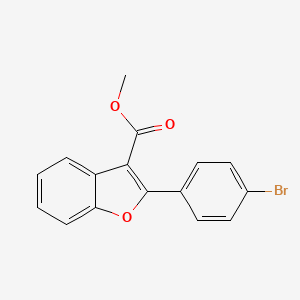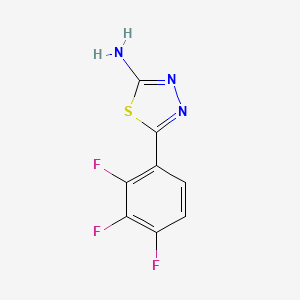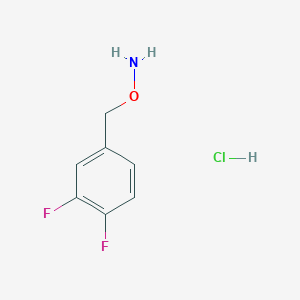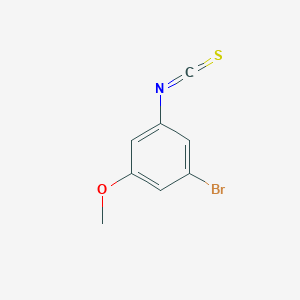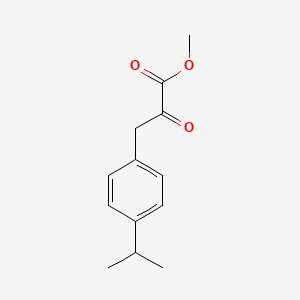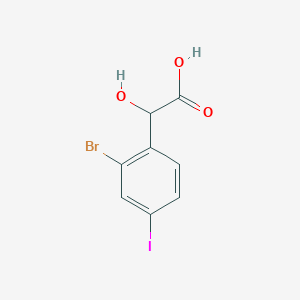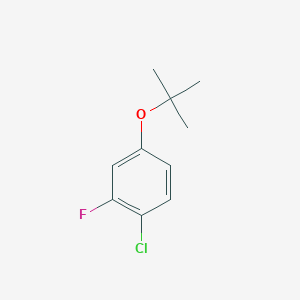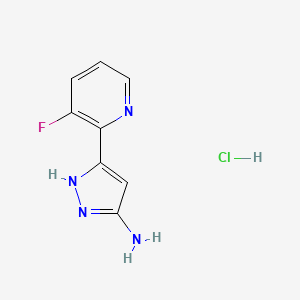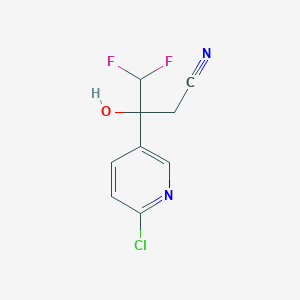
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile is a chemical compound that belongs to the class of neonicotinoid insecticides. These compounds are known for their neuro-active properties, which are modeled after nicotine. They are widely used in agriculture to control pests due to their high efficacy and selective toxicity towards insects.
准备方法
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile involves several steps. One common method includes the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. This process is carried out in a mixture of ethanol and water with ammonia at a controlled temperature and pressure . Industrial production methods often involve similar catalytic hydrogenation processes, optimized for large-scale production.
化学反应分析
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound, often using catalysts like Raney nickel.
Substitution: Halogenation and nitration are common substitution reactions, where reagents like chlorine or nitric acid are used. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or other reduced forms.
科学研究应用
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various neonicotinoid insecticides.
Biology: The compound is studied for its effects on insect nervous systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential use in developing new insecticides with improved selectivity and reduced environmental impact.
Industry: It is used in the formulation of pesticides and insecticides for agricultural use.
作用机制
The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile involves its interaction with the nicotinic acetylcholine receptors on the postsynaptic membrane of insect nerve cells. By binding to these receptors, the compound blocks the transmission of nerve impulses, leading to paralysis and eventual death of the insect . This selective toxicity is due to the compound’s higher affinity for insect receptors compared to mammalian receptors.
相似化合物的比较
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile is similar to other neonicotinoid compounds such as acetamiprid, imidacloprid, clothianidin, and thiamethoxam . it is unique in its specific chemical structure, which provides distinct properties and efficacy. For instance:
Acetamiprid: Known for its high solubility and rapid action.
Imidacloprid: Widely used due to its broad-spectrum activity.
Clothianidin: Noted for its long-lasting residual activity.
Thiamethoxam: Recognized for its systemic properties and effectiveness against a wide range of pests.
These comparisons highlight the unique aspects of this compound, particularly its specific binding affinity and selective toxicity.
属性
分子式 |
C9H7ClF2N2O |
|---|---|
分子量 |
232.61 g/mol |
IUPAC 名称 |
3-(6-chloropyridin-3-yl)-4,4-difluoro-3-hydroxybutanenitrile |
InChI |
InChI=1S/C9H7ClF2N2O/c10-7-2-1-6(5-14-7)9(15,3-4-13)8(11)12/h1-2,5,8,15H,3H2 |
InChI 键 |
JDIHABXWNVBOTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(CC#N)(C(F)F)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
